4-(Hydroxymethyl)piperidin-4-ol

Description

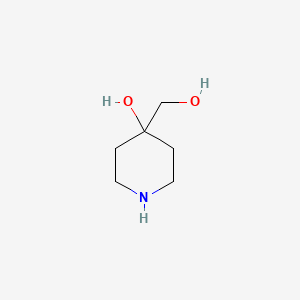

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-5-6(9)1-3-7-4-2-6/h7-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOGPFMRSSZIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628009 | |

| Record name | 4-(Hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-31-6 | |

| Record name | 4-(Hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol: A Versatile Scaffold for Drug Discovery

Abstract

4-(Hydroxymethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted with both a primary and a tertiary alcohol. This unique arrangement of functional groups imparts a desirable combination of hydrophilicity, structural rigidity, and multiple points for chemical diversification. As a versatile building block, it holds significant potential in medicinal chemistry for the development of novel therapeutics. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a stable, yet reactive, organic molecule that serves as a valuable starting point for complex chemical syntheses. Its piperidine ring can adopt a chair conformation, positioning the substituents in defined spatial orientations, which is a critical consideration in rational drug design.

Key Properties Summary

The fundamental properties of this compound and its common hydrochloride salt form are summarized below. These values are crucial for planning reactions, purification, and formulation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₁₃NO₂ | - |

| Molecular Weight | 131.17 g/mol | - |

| CAS Number | 240401-25-6 (for hydrochloride salt) | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available for free base. | - |

| Boiling Point | Not available. | - |

| Flash Point | 155 °C (for hydrochloride salt) | [1] |

| Solubility | Soluble in water and polar organic solvents like methanol. | [3] |

| pKa | Estimated ~9-10 for the piperidinium ion (amine). | - |

| Stability | Stable under normal conditions; hygroscopic. | [4][5] |

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This necessitates storage in a dry, inert atmosphere to maintain its integrity.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The combination of NMR, IR, and mass spectrometry provides a complete picture of its molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, which often appear as complex multiplets due to axial and equatorial environments. The methylene protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet or a doublet if coupled to the hydroxyl proton. The three hydroxyl protons (-OH) and the amine proton (-NH) are often broad singlets and may exchange with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum would show distinct peaks for the four unique carbon atoms in the piperidine ring and the carbon of the hydroxymethyl group. The quaternary carbon at the 4-position, bonded to two oxygen atoms, would be significantly downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol and N-H stretching of the secondary amine.[6] C-H stretching bands for the aliphatic ring will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 131 would be expected.[7] Common fragmentation patterns would involve the loss of water (m/z 113) or the hydroxymethyl group (m/z 100). Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 132.

Synthesis and Chemical Reactivity

The utility of this compound as a scaffold is rooted in its accessible synthesis and the distinct reactivity of its functional groups.

Synthetic Strategy and Protocol

A common and logical approach to synthesizing this molecule involves the protection of the piperidine nitrogen, followed by the introduction of the two hydroxyl groups, and subsequent deprotection. A key precursor is N-Boc-4-piperidone.

The diagram below outlines a representative synthetic workflow.

Experimental Protocol: Boc Deprotection

This protocol describes the final deprotection step, a common procedure in piperidine chemistry.[8]

-

Dissolution : Dissolve the starting material, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv), in a suitable solvent such as 1,4-dioxane.

-

Acidification : Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, >2.0 equiv) to the mixture at room temperature.

-

Reaction : Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Isolation : Concentrate the reaction mixture under reduced pressure (vacuum) to remove the solvent and excess HCl.

-

Purification : The resulting solid, this compound hydrochloride, can be washed with a non-polar solvent like diethyl ether to remove any organic impurities and then dried under vacuum. This typically affords the product in high purity and yield.[8]

Reactivity Profile

The molecule's three functional groups offer orthogonal reactivity, allowing for selective chemical modifications.

-

Secondary Amine (Piperidine NH) : This is the most nucleophilic site. It readily undergoes N-alkylation, N-acylation, N-arylation, and reductive amination. It can also be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reaction at the hydroxyl groups.[9][10]

-

Primary Alcohol (-CH₂OH) : This group is sterically accessible and can be selectively oxidized to an aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides under standard conditions.

-

Tertiary Alcohol (C-OH) : Being more sterically hindered, this alcohol is less reactive than the primary one. It can be acylated or etherified under more forcing conditions. Dehydration to form an alkene is also a possible reaction under strong acidic conditions.

The diagram below illustrates the key reactive sites.

Role in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[11] The introduction of chiral centers and specific functional groups onto the piperidine ring can significantly modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[12]

This compound serves as an excellent starting point for creating libraries of diverse compounds for several reasons:

-

3D Shape : The gem-diol and hydroxymethyl arrangement provides a rigid, three-dimensional exit vector for substituents, which is crucial for probing the binding pockets of biological targets.

-

Improved Physicochemical Properties : The hydroxyl groups increase polarity and can act as hydrogen bond donors and acceptors, often improving solubility and modulating lipophilicity (LogP/LogD).[12]

-

Metabolic Stability : The quaternary center at the 4-position can block potential sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Versatile Intermediate : It is a key intermediate for synthesizing more complex piperidine derivatives, which are used in developing treatments for a wide range of conditions, including allergies, inflammation, and central nervous system disorders.[2][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification and Personal Protection

-

Hazards : While specific data for the free base is limited, related piperidine compounds can cause skin, eye, and respiratory irritation.[14][15] It is harmful if swallowed.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat.[4][16][17] Handling should be performed in a well-ventilated area or a chemical fume hood.[16]

Handling and First Aid

-

Safe Handling : Avoid breathing dust or vapors.[4][16] Prevent contact with skin and eyes.[15] Wash hands thoroughly after handling.[4][17]

-

First Aid :

-

If Inhaled : Move the person to fresh air.[16]

-

On Skin : Immediately wash with plenty of soap and water.[16]

-

In Eyes : Rinse cautiously with water for several minutes.[16][17]

-

If Swallowed : Rinse mouth and do NOT induce vomiting.[4] In all cases of significant exposure, seek immediate medical attention.[16]

-

Storage and Stability

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up.[4][16] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[4][16]

-

Hazardous Decomposition : Thermal decomposition may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Conclusion

This compound is a functionally rich and structurally significant molecule. Its combination of a secondary amine with primary and tertiary alcohols on a conformationally defined piperidine ring makes it a highly attractive scaffold for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity enables its effective use in the design and development of next-generation therapeutics. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical attributes of this versatile building block.

References

- Jubilant Ingrevia Limited. 4-(Hydroxymethyl)

- Fisher Scientific. (2021).

- TCI Chemicals. (n.d.).

- PubChem. (n.d.). 1-Methyl-piperidin-4-ol. National Center for Biotechnology Information.

- Biosynth. (n.d.). This compound hydrochloride.

- Thermo Fisher Scientific. (2025).

- CDH Fine Chemical. (n.d.).

- PharmaCompass.com. (n.d.).

- PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information.

- Exploring 4-Hydroxypiperidine: Properties, Applic

- NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook.

- ChemBK. (2022). PIPERIDIN-4-OL.

- Google Patents. (2014). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

- ChemicalBook. (n.d.). 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR spectrum.

- ChemicalBook. (2025). 4-Hydroxypiperidine.

- Guidechem. (2024). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?.

- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride.

- NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook.

- Google Patents. (1974).

- NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook.

- NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 4-hydroxymethyl piperidine.

- ChemicalBook. (2025). N-BOC-4-Hydroxypiperidine.

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).

- PMC. (n.d.).

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

- ChemicalBook. (2025).

- HMDB. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).

- ChemicalBook. (2025). 4-(4-Chlorophenyl)piperidin-4-ol.

- ResearchGate. (2025).

- ChemBK. (n.d.). 4-Hydroxy Piperidine.

- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.

- Sigma-Aldrich. (n.d.). 4-Piperidinemethanol.

- HMDB. (n.d.).

- Blog. (2025). What is the mass spectrum of 4 - Piperidinemethanol?.

Sources

- 1. This compound hydrochloride | 240401-25-6 | QJA40125 [biosynth.com]

- 2. innospk.com [innospk.com]

- 3. chembk.com [chembk.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxypiperidine [webbook.nist.gov]

- 7. What is the mass spectrum of 4 - Piperidinemethanol? - Blog [zbwhr.com]

- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 10. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.de [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol: A Versatile Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)piperidin-4-ol, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, stereochemistry, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and its potential applications in the synthesis of complex molecular architectures.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Chemical Structure:

The structure of this compound features a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. The key feature of this molecule is the geminal substitution at the C4 position with both a hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group. This diol arrangement on a rigid cyclic scaffold presents unique opportunities for derivatization in multiple vectors.

Caption: Chemical structure of this compound.

Molecular Formula: C₆H₁₃NO₂[1]

Molecular Weight: 131.17 g/mol [1]

CAS Number: 89584-31-6[1]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Supplier Data) | 4-Hydroxypiperidine (Experimental) | N-Methyl-4-hydroxypiperidine (Experimental) |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO[2] | C₆H₁₃NO[3][4] |

| Molecular Weight | 131.17 g/mol [1] | 101.15 g/mol [2] | 115.17 g/mol [3][4] |

| Appearance | White to off-white solid (Expected) | Off-white to pale yellow solid[5] | - |

| Melting Point | Not available | 86-90 °C[5] | - |

| Boiling Point | Not available | 108-114 °C / 10 mmHg[5][6] | - |

| Solubility | Soluble in water and polar organic solvents (Expected) | Soluble in water[5] | - |

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and comparison with related piperidine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the hydroxymethyl group, and the hydroxyl protons. The piperidine protons would likely appear as complex multiplets in the range of 1.5-3.0 ppm. The methylene protons of the hydroxymethyl group would likely be a singlet or a doublet around 3.5 ppm. The hydroxyl and amine protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show six distinct signals. The carbon bearing the two hydroxyl groups (C4) would be a quaternary carbon with a chemical shift in the range of 70-80 ppm. The hydroxymethyl carbon would likely appear around 60-65 ppm. The remaining four piperidine carbons would have shifts in the aliphatic region (25-50 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-2950 cm⁻¹. A C-O stretching band would be expected in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 131. Common fragmentation patterns would involve the loss of water (m/z 113) and the loss of the hydroxymethyl group (m/z 100).

Synthesis of this compound

A robust and logical synthetic approach to this compound starts from the readily available N-Boc-4-piperidone. This multi-step synthesis involves the protection of the piperidine nitrogen, introduction of the hydroxymethyl group at the C4 position, and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Rationale for Synthetic Strategy

-

Nitrogen Protection: The piperidine nitrogen is a nucleophilic and basic site. Protecting it with a tert-butoxycarbonyl (Boc) group is a standard and effective strategy. The Boc group is stable to the nucleophilic and basic conditions of the subsequent hydroxymethylation step and can be readily removed under acidic conditions without affecting the hydroxyl groups.[7]

-

Hydroxymethylation: The introduction of a hydroxymethyl group onto the ketone at the C4 position can be achieved via a nucleophilic addition. An organometallic reagent derived from a one-carbon source, such as a Grignard or organolithium reagent prepared from a protected form of formaldehyde, is a plausible approach. An alternative and often simpler method is the direct addition of a stabilized carbanion of a formaldehyde equivalent.

-

Deprotection: The final step is the removal of the Boc protecting group. This is typically accomplished under acidic conditions, such as with hydrochloric acid in an ethereal solvent like dioxane or with trifluoroacetic acid in dichloromethane. These conditions are generally mild enough to avoid side reactions involving the tertiary alcohol.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

This procedure is based on analogous Grignard additions to N-Boc-4-piperidone.[9]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm the flask under a stream of nitrogen to activate the magnesium.

-

Grignard Formation (Example with (chloromethoxy)methane as a formaldehyde equivalent precursor): Prepare a solution of (chloromethoxy)methane (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by heat evolution and bubbling. Once initiated, add the remaining (chloromethoxy)methane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Addition to Ketone: In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

Reaction: Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate as a white solid or a viscous oil.

Step 2: Synthesis of this compound

This procedure is based on standard Boc-deprotection protocols.[7][10]

-

Reaction Setup: Dissolve the purified tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane.

-

Deprotection: To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound.

-

Neutralization (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify to a pH of >10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of isopropanol and chloroform). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a highly attractive building block in medicinal chemistry due to several key features:

-

3D Structural Complexity: The piperidine ring exists in a stable chair conformation, providing a rigid three-dimensional scaffold. The substituents at the C4 position project into distinct spatial vectors, which can be exploited for precise interactions with biological targets.

-

Dual Functionality: The presence of two hydroxyl groups, one tertiary and one primary, offers differential reactivity. The primary alcohol is more amenable to a wider range of transformations, including oxidation, esterification, and etherification, while the tertiary alcohol is more sterically hindered. This allows for selective derivatization.

-

Hydrogen Bonding Capabilities: The two hydroxyl groups and the secondary amine are excellent hydrogen bond donors and acceptors, which can contribute significantly to the binding affinity of a drug candidate to its target protein.

-

Improved Physicochemical Properties: The incorporation of the polar piperidine and hydroxyl functionalities can enhance the aqueous solubility and overall druglike properties of a lead compound.

While specific blockbuster drugs directly incorporating this compound are not prominently featured in publicly accessible literature, its potential is evident from the prevalence of the 4-hydroxypiperidine and related motifs in a vast number of marketed drugs and clinical candidates. For instance, the 4-hydroxypiperidine core is a key component in antipsychotics like haloperidol and antihistamines such as loratadine.[11] The additional hydroxymethyl group in the title compound provides an extra point for diversification and modulation of pharmacokinetic and pharmacodynamic properties.

This building block is particularly well-suited for the synthesis of:

-

Spirocyclic Compounds: The diol functionality can be used to form spirocyclic ethers or esters, leading to novel and conformationally constrained molecular architectures.

-

Fragment-Based Drug Discovery (FBDD): As a small, polar, and three-dimensional fragment, it is an excellent starting point for FBDD campaigns.

-

Linkers in PROTACs and ADCs: The dual hydroxyl groups can be differentially functionalized to serve as attachment points for linkers in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Conclusion

This compound is a versatile and valuable building block in the arsenal of the modern medicinal chemist. Its well-defined three-dimensional structure, coupled with its dual hydroxyl functionality, provides a robust platform for the synthesis of novel and complex molecules with the potential for a wide range of therapeutic applications. The synthetic route outlined in this guide, starting from the readily available N-Boc-4-piperidone, offers a practical and scalable method for the preparation of this important intermediate. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such multifunctional scaffolds is poised to become even more significant.

References

-

Alfa Chemistry. 4-(Hydroxymethyl)-4-piperidinol. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PharmaCompass. 4-hydroxy-N-methyl-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. 4-Piperidinol, 1-methyl-. [Link]

-

ChemBK. 4-Hydroxy Piperidine. [Link]

-

Exploring Trade. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.

-

ChemBK. n-boc-4-hydroxylpiperidine. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. [Link]

-

NIST. 4-Hydroxypiperidine. [Link]

- Google Patents.

- Google Patents.

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

- Google Patents. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

- Google Patents.

-

NIST. 4-Hydroxypiperidine Mass Spectrum. [Link]

-

NIST. 4-Hydroxypiperidine IR Spectrum. [Link]

-

LookChem. 4-HYDROXY-4-(HYDROXYMETHYL)-PIPERIDINE HYDROCHLORIDE. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Hydroxypiperidine [webbook.nist.gov]

- 3. 4-hydroxy-N-methyl-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 6. 4-羟基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

A Technical Guide to the Starting Materials for the Synthesis of 4-(Hydroxymethyl)piperidin-4-ol

Executive Summary: 4-(Hydroxymethyl)piperidin-4-ol is a valuable bifunctional building block in medicinal chemistry, incorporating the privileged piperidine scaffold. Its synthesis is crucial for the development of novel therapeutics. This guide provides an in-depth analysis of the most efficient and industrially relevant synthetic pathway, focusing on the selection and transformation of key starting materials. The primary route discussed is a robust, two-stage strategy commencing from commercially available N-protected 4-piperidones. This pathway involves the formation of a critical spiro-epoxide intermediate, followed by a regioselective, acid-catalyzed ring-opening to yield the target diol. This document outlines the chemical rationale, provides detailed, field-proven protocols, and offers a comparative analysis of the involved intermediates to guide researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design. This compound, in particular, is a highly useful intermediate as it possesses two distinct hydroxyl groups—one primary and one tertiary—at a quaternary center. This unique arrangement allows for selective functionalization and the construction of complex molecular architectures, including spirocyclic systems.

This guide focuses on the critical first step of any synthetic campaign: the choice of starting material. A logical and efficient synthesis is predicated on an accessible, reliable, and cost-effective starting point. For this compound, the most convergent and well-established route begins with N-protected 4-piperidones, which are readily available commercial products.[3][4][5][6]

The Piperidone-to-Spiro-Epoxide Pathway: A Convergent Synthetic Strategy

The most scientifically sound and practical approach to synthesizing this compound is a multi-step sequence that begins with an N-protected 4-piperidone. This pathway is notable for its efficiency and high degree of control over the chemical transformations.

Key Starting Material: N-Protected 4-Piperidones

The synthesis commences with a 4-piperidone derivative where the ring nitrogen is protected. This is a critical strategic decision to ensure the success of subsequent steps.

Causality of N-Protection: The secondary amine of the piperidine ring is both nucleophilic and basic. Without protection, it would interfere with the strongly basic conditions required for the formation of the sulfur ylide in the subsequent step (see Section 2.2). The protecting group renders the nitrogen non-nucleophilic, directing the reaction to the desired C4 carbonyl position.

The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for this synthesis due to its stability under the basic conditions of ylide chemistry and its clean, efficient removal under acidic conditions.[7][8] N-Boc-4-piperidone is a commercially available, crystalline solid, making it an ideal starting material for both lab-scale and industrial applications.

Synthesis of the Key Intermediate: tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

The cornerstone of this synthetic route is the conversion of the C4 ketone into a spiro-epoxide. This is elegantly achieved via the Johnson-Corey-Chaykovsky reaction.[9][10] This reaction involves the addition of a sulfur ylide to the ketone, which, unlike the phosphorus ylides of the Wittig reaction, results in the formation of an epoxide rather than an alkene.[10][11]

Mechanism Insight: The reaction proceeds via the initial nucleophilic attack of the sulfur ylide on the carbonyl carbon. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfoxide (or dimethyl sulfide) leaving group to form the three-membered epoxide ring.[11][12][13]

The most common reagent for this methylene transfer is dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[12]

Caption: Johnson-Corey-Chaykovsky Reaction Mechanism.

Final Steps: Epoxide Ring-Opening and Deprotection

With the key spiro-epoxide intermediate in hand, the final steps involve revealing the diol functionality and deprotecting the piperidine nitrogen.

2.3.1 Acid-Catalyzed Hydrolysis: The epoxide ring is opened under aqueous acidic conditions (e.g., dilute sulfuric acid in a THF/water mixture).

Regioselectivity Explained: The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[14] The positive charge in the protonated epoxide is shared between the oxygen and the two carbons of the ring. The spiro-carbon (C4 of the piperidine ring) is a tertiary center and can better stabilize a partial positive charge compared to the primary methylene carbon of the epoxide.[15] Consequently, the water nucleophile preferentially attacks this more substituted carbon in an SN1-like fashion, leading to the desired this compound structure.[14][15]

Caption: Mechanism of Acid-Catalyzed Epoxide Ring-Opening.

2.3.2 N-Boc Deprotection: The final step is the removal of the Boc protecting group. This is reliably accomplished by treating the N-Boc protected diol with a strong acid, such as hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][16][17] This reaction proceeds rapidly at room temperature and typically results in the precipitation of the final product as its hydrochloride salt, which is often a stable, crystalline solid.[17][18]

Comparative Analysis of Key Intermediates

The selection of a starting material often involves a trade-off between cost, availability, and the number of synthetic steps required.

| Starting Material / Intermediate | Commercial Availability | Key Advantages | Key Disadvantages |

| N-Boc-4-Piperidone | Widely available, multiple suppliers[5][6] | Excellent starting point; relatively low cost; stable solid. | Requires two subsequent synthetic steps to reach the target. |

| tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | Available from specialty suppliers[19] | More advanced intermediate; shortens the synthesis by one step. | Significantly higher cost than N-Boc-4-piperidone; may not be readily available in bulk. |

For most research and development purposes, starting with N-Boc-4-piperidone offers the best balance of cost-effectiveness and synthetic efficiency.

Experimental Protocols

The following protocols are presented as a guide for laboratory synthesis.

Protocol 1: Synthesis of tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

-

Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane (2x). Add anhydrous dimethyl sulfoxide (DMSO).

-

Ylide Formation: Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise to the NaH/DMSO suspension. Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, yielding a clear solution of the ylide.

-

Reaction: Cool the ylide solution in an ice bath. Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise, maintaining the internal temperature below 25 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Quench the reaction by slowly pouring it into ice-cold water.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the spiro-epoxide as a solid.

Protocol 2: Synthesis of this compound Hydrochloride

-

Ring-Opening: Dissolve the tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude N-Boc protected diol.

-

Deprotection: Dissolve the crude N-Boc protected diol in a minimal amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) and stir at room temperature for 1-2 hours.[17]

-

Isolation: The hydrochloride salt of the product will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white or off-white solid.[17]

Visualization of Overall Synthetic Pathway

Sources

- 1. innospk.com [innospk.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-BOC-4-Piperidone, 99% | Fisher Scientific [fishersci.ca]

- 6. N-BOC-4-Piperidone Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. This compound hydrochloride | 240401-25-6 | QJA40125 [biosynth.com]

- 19. 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester | CAS 147804-30-6 [daltonresearchmolecules.com]

The Piperidine Nucleus: A Historical Journey from Pepper to Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Six-Membered Ring

The piperidine scaffold, a saturated six-membered heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of both natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, combined with the ability to present substituents in distinct three-dimensional orientations, has rendered it a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and rich history of piperidine and its derivatives, tracing their journey from their initial isolation from a common spice to their current status as integral components of numerous life-saving drugs. We will delve into the pioneering synthetic efforts that first constructed this fundamental ring system and follow its evolutionary path into the modern pharmaceutical landscape, examining the causality behind key experimental choices and the innovations that have shaped its application.

The Dawn of Discovery: Piperidine from Natural Sources

The story of piperidine begins not in a laboratory, but in the pungent aroma of black pepper (Piper nigrum). The compound responsible for the spice's sharp taste is piperine, an alkaloid that contains the piperidine moiety.[2] In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine itself.[2] He, and independently the French chemist Auguste Cahours in 1852, obtained the compound by reacting piperine with nitric acid.[2] Cahours is credited with naming the new compound "piperidine," a direct homage to its botanical origin from the Latin word for pepper, Piper.[2]

This initial discovery opened the floodgates to the identification of a vast family of piperidine-containing natural products, known as piperidine alkaloids. These compounds are found across a wide range of plant families and exhibit a remarkable diversity of biological activities.[2]

Table 1: Key Early Piperidine Alkaloids

| Alkaloid | Natural Source | Year of Discovery/Isolation | Key Researchers | Significance/Toxicity |

| Piperine | Piper nigrum (Black Pepper) | 1819 | Hans Christian Ørsted | Responsible for the pungency of pepper. |

| Coniine | Conium maculatum (Poison Hemlock) | ~1827 | Giesecke | A potent neurotoxin; famously used in the execution of Socrates.[3][4] |

| Lobeline | Lobelia inflata (Indian Tobacco) | 1886 | Siebert | A respiratory stimulant and smoking cessation aid. |

| Anabasine | Nicotiana glauca (Tree Tobacco) | 1930s | Orechoff & Menschikoff | A nicotine analog with insecticidal properties.[2] |

The discovery of these naturally occurring piperidine derivatives provided early insights into the physiological effects of this heterocyclic system and spurred chemists to unravel their structures and, eventually, to synthesize them in the laboratory.

The Era of Synthesis: From Classical Methods to Modern Innovations

The structural elucidation of these alkaloids presented a significant challenge to 19th-century chemists. A pivotal moment in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, coniine, by the German chemist Albert Ladenburg in 1886.[3][5] This achievement not only confirmed the structure of coniine but also demonstrated that complex natural products could be constructed from simpler, non-natural starting materials, a landmark in the field of organic synthesis.

A Classical Approach: The Ladenburg Synthesis of (±)-Coniine (1886)

Ladenburg's synthesis of racemic coniine was a multi-step process that showcased the chemical ingenuity of the time. The causality behind his choices lay in the need to build the 2-propylpiperidine structure from a simple, available aromatic heterocycle.

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine [3][6]

-

Preparation of 2-Methylpyridine: N-methylpyridine iodide was heated to a high temperature (250-300°C), inducing a rearrangement to form 2-methylpyridine. This step was crucial to establish the carbon framework that would become the piperidine ring.

-

Knoevenagel Condensation: The newly formed 2-methylpyridine was then subjected to a Knoevenagel condensation with acetaldehyde in the presence of anhydrous zinc chloride. This reaction formed a new carbon-carbon double bond, extending the side chain that would eventually become the propyl group of coniine, yielding 2-propenylpyridine. Ladenburg ingeniously used paraldehyde, a stable trimer of acetaldehyde, which decomposed to the reactive aldehyde upon heating.

-

Reduction to (±)-Coniine: The final step involved the reduction of the pyridine ring and the double bond of 2-propenylpyridine. This was achieved using metallic sodium in ethanol, a powerful reducing agent combination of that era, to produce racemic (±)-coniine.

-

Resolution: Ladenburg later resolved the racemic mixture into its individual enantiomers by fractional crystallization using (+)-tartaric acid, a common technique for separating chiral compounds.

This synthesis, while groundbreaking, was arduous and low-yielding by modern standards. The harsh reaction conditions and the use of stoichiometric reagents are characteristic of classical organic synthesis.

The Modern Revolution: Catalytic and Cycloaddition Strategies

The 20th and 21st centuries have witnessed a paradigm shift in the synthesis of piperidine derivatives, driven by the development of powerful catalytic methods and a deeper understanding of reaction mechanisms. These modern approaches offer greater efficiency, selectivity, and functional group tolerance compared to their classical counterparts.

Catalytic Hydrogenation of Pyridines: The most direct and industrially significant method for producing piperidine and its derivatives is the catalytic hydrogenation of the corresponding pyridine.[2] This atom-economical process involves the addition of hydrogen gas across the aromatic ring in the presence of a metal catalyst.

-

Causality of Catalyst Choice: The choice of catalyst is critical for the success of this reaction. Precious metal catalysts like platinum, palladium, and rhodium are highly effective due to their ability to activate both hydrogen and the pyridine ring.[7] The reaction is often performed under pressure and at elevated temperatures to overcome the aromatic stability of the pyridine ring. The mechanism involves the stepwise addition of hydrogen atoms to the pyridine ring adsorbed on the catalyst surface.

Aza-Diels-Alder Reaction: For the construction of more complex, substituted piperidines, cycloaddition reactions have become a powerful tool. The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (the dienophile) and a diene to form a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine. This method allows for the stereocontrolled synthesis of highly functionalized piperidine rings.

Diagram 1: Comparison of Synthetic Workflows

Caption: A flowchart comparing Ladenburg's classical synthesis of coniine with a modern catalytic hydrogenation approach to piperidines.

The Pharmaceutical Revolution: Piperidine at the Core of Modern Medicine

The true impact of piperidine chemistry on human health became apparent in the mid-20th century with the dawn of the modern pharmaceutical industry. The piperidine ring's favorable pharmacokinetic properties—its ability to improve water solubility and bioavailability while maintaining the necessary lipophilicity to cross biological membranes—made it an ideal scaffold for drug design.[1][8] Today, piperidine derivatives are found in a vast array of medications across numerous therapeutic areas.[9]

Antipsychotics: The Haloperidol Story

A landmark discovery in the treatment of psychosis was the synthesis of haloperidol on February 11, 1958, by Bert Hermans at the Janssen Pharmaceutica laboratories in Belgium, under the direction of Dr. Paul Janssen.[10] Initially investigated as a potent analgesic, animal studies revealed its powerful neuroleptic properties, similar to but much more potent than chlorpromazine.[10] Clinical studies quickly confirmed its remarkable efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] Haloperidol's core structure features a 4-substituted piperidine ring, which is crucial for its activity as a potent antagonist of the dopamine D2 receptor.

Diagram 2: Haloperidol's Mechanism of Action

Caption: Simplified signaling pathway of the dopamine D2 receptor and its antagonism by haloperidol.

Opioid Analgesics: The Rise of Fentanyl

Continuing his work on potent analgesics, Dr. Paul Janssen synthesized fentanyl in 1960.[11] This synthetic opioid, featuring a central 4-anilidopiperidine structure, was found to be approximately 50 to 100 times more potent than morphine.[11] The piperidine ring in fentanyl is a key structural element that correctly orients the molecule for high-affinity binding to the μ-opioid receptor, mimicking the action of endogenous endorphins to produce profound analgesia. The development of fentanyl and its numerous analogs revolutionized anesthesiology and pain management, although its high potency has also led to significant challenges with illicit manufacturing and abuse.

Antihistamines: From Sedation to Selectivity

The piperidine scaffold has also been instrumental in the evolution of antihistamines used to treat allergies. The first generation of antihistamines, while effective, were plagued by sedative side effects due to their ability to cross the blood-brain barrier and interact with histamine H1 receptors in the central nervous system.[12] The development of second-generation antihistamines, such as loratadine (Claritin®) and fexofenadine (Allegra®), represented a major therapeutic advance. These drugs incorporate a piperidine ring, but their overall chemical structures were modified to be more polar and less lipophilic, significantly reducing their ability to enter the brain.[13][14] This rational design approach resulted in highly effective peripheral H1 receptor antagonists with a much-improved safety profile, providing allergy relief without drowsiness.

Table 2: Timeline of Key Piperidine-Based Drug Discoveries

| Year | Drug | Class | Discoverer/Company | Significance |

| 1958 | Haloperidol | Antipsychotic | Paul Janssen (Janssen) | A breakthrough in the treatment of schizophrenia.[10] |

| 1960 | Fentanyl | Opioid Analgesic | Paul Janssen (Janssen) | A highly potent analgesic for severe pain and anesthesia.[11] |

| ~1973 | Terfenadine | Antihistamine | Richardson-Merrell | The first non-sedating antihistamine (later replaced by fexofenadine).[15] |

| ~1980 | Loratadine | Antihistamine | Schering-Plough | A widely used second-generation non-sedating antihistamine. |

Key Experimental Protocols in Piperidine Synthesis

To provide a practical perspective on the evolution of synthetic methodology, this section details a classical and a modern protocol for piperidine ring synthesis.

Classical Protocol: Synthesis of Piperidine via Dry Distillation of Pentamethylenediamine Dihydrochloride

This method, while historically significant, is rarely used today due to the harsh conditions and the availability of more efficient routes. It demonstrates the principle of intramolecular cyclization via elimination.

Methodology [16]

-

Starting Material: Pentamethylenediamine dihydrochloride.

-

Procedure: The solid pentamethylenediamine dihydrochloride is placed in a distillation apparatus suitable for high-temperature reactions.

-

Heating: The salt is heated strongly (dry distillation).

-

Reaction: At high temperatures, the compound undergoes an intramolecular cyclization, eliminating ammonium chloride (NH₄Cl) to form piperidine hydrochloride.

-

Distillation and Isolation: The piperidine formed is then liberated from its salt by the addition of a strong base and distilled to yield the pure amine.

-

Causality: The high thermal energy drives the elimination of HCl and subsequent intramolecular nucleophilic attack of one amine group on the carbon bearing the other, leading to ring closure. This brute-force method highlights the stability of the six-membered ring once formed.

Modern Protocol: Catalytic Hydrogenation of Pyridine

This protocol represents the most common and efficient industrial method for the synthesis of the parent piperidine ring.

Methodology [2]

-

Reactants: Pyridine, Hydrogen gas (H₂).

-

Catalyst: A heterogeneous catalyst such as Molybdenum disulfide, Nickel, or Rhodium on Carbon (Rh/C).

-

Solvent: Typically an alcohol, such as ethanol, or the reaction can be run neat.

-

Apparatus: A high-pressure reactor (autoclave) capable of safely handling flammable gas under pressure and equipped with a stirring mechanism.

-

Procedure: a. The pyridine, solvent (if used), and catalyst are charged into the reactor vessel. b. The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen. c. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 5-50 atm). d. The mixture is heated to the target temperature (e.g., 40-200°C) and stirred vigorously to ensure good contact between the reactants and the catalyst. e. The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by Gas Chromatography). f. Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.

-

Work-up and Purification: a. The reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can often be recycled. b. The filtrate, containing piperidine and the solvent, is then purified by distillation to isolate the final product.

-

Causality: The metal catalyst provides a surface on which the pyridine and hydrogen molecules are adsorbed and activated. This lowers the activation energy for the addition of hydrogen across the aromatic π-system, allowing the reaction to proceed under controlled and efficient conditions. The choice of catalyst and reaction parameters (temperature, pressure) allows for optimization of yield and selectivity.

Modern Perspectives and Future Directions

The journey of piperidine is far from over. Modern organic chemistry continues to develop novel and increasingly sophisticated methods for the synthesis of complex piperidine derivatives with high stereocontrol.[7] Techniques such as asymmetric catalysis, C-H activation, and multi-component reactions are enabling chemists to access previously unattainable molecular architectures.[7] In drug discovery, the piperidine scaffold remains a mainstay, with ongoing research exploring its use in new therapeutic areas, including oncology, neurodegenerative diseases, and antiviral therapies.[1][9] The rich history of piperidine, from its humble origins in black pepper to its central role in modern medicine, serves as a powerful testament to the synergy between natural product chemistry, synthetic innovation, and pharmaceutical science.

References

- Anderson, T. (1850). Vorläufiger Bericht über die Wirkung der Salpetersäure auf organische Alkalien. Annalen der Chemie und Pharmacie, 75(1), 80-83.

- Ladenburg, A. (1886). Synthese der Coniins. Berichte der deutschen chemischen Gesellschaft, 19(1), 439-441.

- Granger, B., & Albu, S. (2005). The haloperidol story.

- Granger, B. (1999). The discovery of haloperidol. L'Encephale, 25(1), 59-66.

- Nikolic, J., Stankovic, M., & Radulovic, N. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines. Journal of the Serbian Chemical Society, 78(8), 1187-1215.

- Halpern, G. M. (n.d.). History of Antihistamines in Medicine. Scribd.

- BenchChem. (2025). The Genesis of a Moiety: Unraveling the Discovery and History of 1-Piperidinepentanoic Acid.

- University of Bristol. (n.d.).

- BenchChem. (2025). The Genesis and Evolution of Piperidine Carboxamides: A Technical Guide for Drug Development.

- Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.

- Wikipedia. (n.d.). Antihistamine.

- ScienceMadness Discussion Board. (2005). Synthesis of piperdine.

- Radulović, N., et al. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines.

- Baria, B. (2020, November 27). Synthesis of Coniine. YouTube.

- Encyclopedia.com. (n.d.). The Development of Antihistamines.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Zaykov, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Wikipedia. (n.d.). Piperidine.

- Church, M. K., & Church, D. S. (2013). Pharmacology of Antihistamines.

- ResearchGate. (n.d.).

- Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona.

- Simons, F. E. R., & Akdis, C. A. (2009). H1 Antihistamines: Current Status and Future Directions. Journal of Allergy and Clinical Immunology, 124(3), S31-S37.

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines.

- Ivanova, A., et al. (2021).

- Felpin, F. X., et al. (2001). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry, 66(19), 6305-6312.

- YouTube. (2024, July 14). Solvent free synthesis of piperidine.

- O'Brien, P., & Childs, A. C. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(47), 9345-9371.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antihistamine - Wikipedia [en.wikipedia.org]

- 16. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]

4-(Hydroxymethyl)piperidin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(hydroxymethyl)piperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a bifunctional piperidine derivative, it serves as a valuable scaffold for the synthesis of complex molecules in drug discovery programs. This document details its chemical identity, physicochemical properties, a proposed synthetic route with experimental considerations, and its relevance within the broader context of drug development.

Chemical Identity and Physicochemical Properties

This compound is a piperidine ring substituted at the 4-position with both a hydroxyl group and a hydroxymethyl group. This unique arrangement of functional groups offers multiple points for chemical modification, making it an attractive building block for creating diverse chemical libraries.

| Property | Value | Source(s) |

| CAS Number | 89584-31-6 | N/A |

| Molecular Formula | C₆H₁₃NO₂ | N/A |

| Molecular Weight | 131.17 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Density | 1.126 g/cm³ (predicted) | N/A |

| Related Compound | This compound hydrochloride | N/A |

| CAS Number (HCl salt) | 240401-25-6 | [1] |

| Molecular Weight (HCl salt) | 167.63 g/mol | [1] |

Synthesis of this compound: A Proposed Route

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be proposed based on established organometallic reactions. The most logical starting material is an N-protected piperidin-4-one. The N-protection is crucial to prevent side reactions involving the secondary amine during the subsequent nucleophilic addition. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose.

The proposed synthesis involves a Grignard-type reaction or a similar nucleophilic addition of a formaldehyde equivalent to the ketone of N-Boc-4-piperidinone, followed by deprotection.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidin-4-ol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidinone dissolved in anhydrous tetrahydrofuran (THF).

-

Reagent Preparation: In a separate flask, prepare a suitable formaldehyde Grignard equivalent. A common method involves the reaction of a magnesium halide with paraformaldehyde. Alternatively, other organometallic reagents capable of delivering a hydroxymethyl group can be employed.

-

Nucleophilic Addition: Cool the solution of N-Boc-4-piperidinone to 0°C using an ice bath. Slowly add the prepared formaldehyde equivalent from the dropping funnel to the stirred solution under a nitrogen atmosphere. The rationale for slow addition at a low temperature is to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(hydroxymethyl)piperidin-4-ol.

Step 2: Deprotection to Yield this compound

-

Acidic Cleavage: Dissolve the crude product from Step 1 in a suitable solvent like 1,4-dioxane or methanol. Add a strong acid, such as hydrochloric acid (often as a solution in dioxane), to cleave the Boc protecting group.[2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide.

-

Isolation: After the deprotection is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue is the hydrochloride salt of the desired product. To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate or a mild amine base), followed by extraction with an appropriate organic solvent. Subsequent drying and removal of the solvent will yield this compound.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its saturated, non-planar structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3]

Caption: Functional handles of the core molecule and its potential in drug discovery.

The presence of a primary alcohol, a tertiary alcohol, and a secondary amine in this compound offers multiple avenues for chemical elaboration:

-

The Secondary Amine: Can be readily N-alkylated or acylated to introduce a variety of substituents, which is a common strategy for modulating pharmacological activity and physicochemical properties.

-

The Primary Alcohol: Allows for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing further points for diversification.

-

The Tertiary Alcohol: While less reactive, it can participate in hydrogen bonding with target proteins and can be a site for further chemical modification under specific conditions.

This trifunctional nature makes this compound a versatile building block for creating libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 4-hydroxy-4-substituted piperidine motif is found in compounds with applications as opioid receptor modulators and treatments for central nervous system disorders.[4][5]

Spectroscopic Characterization (Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons of the hydroxymethyl group would likely appear as a singlet or a multiplet around 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen would be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show six distinct signals. The carbon bearing the two hydroxyl groups (C4) would be significantly downfield, likely in the 60-80 ppm range. The hydroxymethyl carbon would also be in this region. The carbons adjacent to the nitrogen (C2 and C6) would appear around 40-50 ppm, while the C3 and C5 carbons would be more upfield. For comparison, in 4-hydroxypiperidine, the carbon bearing the hydroxyl group appears around 67 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups and the N-H of the secondary amine. A C-N stretching vibration would be expected around 1000-1200 cm⁻¹, and C-O stretching bands would also be present in the fingerprint region. The spectrum of 4-hydroxypiperidine shows a strong, broad O-H stretch, which is consistent with these predictions.[6]

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the data for structurally similar piperidine derivatives, it should be handled with appropriate care in a laboratory setting. It is recommended to:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse and structurally complex molecules. While detailed experimental data for this specific compound is sparse, its synthesis can be reasonably proposed based on established chemical principles. The demonstrated importance of the substituted piperidine scaffold in a wide range of pharmaceuticals underscores the potential of this compound as a valuable tool for the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted.

References

- Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.

- Traynelis, S. F., et al. (1998). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 41(2), 186-196.

-

4-Piperidinol, 1-methyl- | C6H13NO | CID 66048. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Preparation of piperidine derivatives. (n.d.). Google Patents.

- 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.

- Preparation of 4-hydroxypiperidines. (n.d.). Google Patents.

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.). Google Patents.

- 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. (n.d.). Google Patents.

-

Piperidin-4-ol | C5H11NO | CID 79341. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 24(1), 1-8.

- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 566-569.

-

Exploring the reaction of formaldehyde with α-N-protected amino acid hydrazides. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

4-Hydroxypiperidine. (n.d.). NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound hydrochloride | 240401-25-6 | QJA40125 [biosynth.com]

- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Hydroxypiperidine [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Hydroxymethyl)piperidin-4-ol

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(hydroxymethyl)piperidin-4-ol, a bifunctional piperidine derivative with potential applications in medicinal chemistry and materials science. Given the absence of experimentally acquired spectra in publicly available databases, this guide leverages advanced computational prediction tools to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is further substantiated by comparative analysis with experimentally determined spectra of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound belongs to a class of saturated heterocyclic compounds that are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of both a primary and a tertiary alcohol functional group at the C4 position introduces specific stereochemical and reactive properties, making it a versatile intermediate for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming its structure and purity, which is the cornerstone of any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimental data, the ¹H and ¹³C NMR spectra for this compound have been predicted using advanced algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~3.55 | Singlet | 2H | -CH₂OH | Protons on the carbon adjacent to the primary hydroxyl group. The singlet nature suggests free rotation and minimal coupling with piperidine ring protons. Deshielded by the adjacent oxygen atom. |

| ~3.00 - 3.20 | Multiplet | 2H | H-2ax, H-6ax | Axial protons at C2 and C6 are deshielded by the nitrogen atom and typically appear downfield. The multiplicity arises from geminal and vicinal coupling to the equatorial protons. |

| ~2.60 - 2.80 | Multiplet | 2H | H-2eq, H-6eq | Equatorial protons at C2 and C6 are generally more shielded than their axial counterparts. They exhibit complex coupling with the axial protons at C2/C6 and the protons at C3/C5. |

| ~1.60 - 1.80 | Multiplet | 4H | H-3ax, H-5ax, H-3eq, H-5eq | Protons at the C3 and C5 positions of the piperidine ring. The axial and equatorial protons are diastereotopic and exhibit complex splitting patterns due to coupling with each other and with the protons at C2/C6. |

| Variable | Broad Singlet | 3H | -NH, -OH (primary & tertiary) | The chemical shifts of exchangeable protons (N-H and O-H) are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets and may not always be observed. |

Experimental Protocol for ¹H NMR Acquisition (Standard Procedure):

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment | Rationale for Assignment |

| ~70.5 | C4 | The quaternary carbon atom bonded to two oxygen atoms (the tertiary hydroxyl and the hydroxymethyl group) is significantly deshielded and appears furthest downfield. |

| ~68.0 | -CH₂OH | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom. |

| ~45.0 | C2, C6 | The carbon atoms adjacent to the nitrogen atom are deshielded due to the electronegativity of nitrogen. |

| ~35.0 | C3, C5 | The carbon atoms at the 3 and 5 positions are in a more shielded environment compared to the carbons adjacent to the heteroatoms. |

Experimental Protocol for ¹³C NMR Acquisition (Standard Procedure):

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

-

Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy